CEP-1347

概要

説明

CEP-1347は、神経保護作用で知られる半合成化合物です。これは、ストレス応答に関与し、神経細胞死につながるc-Jun N末端キナーゼ(JNK)経路の強力な阻害剤です。 この化合物は、様々な神経細胞タイプのアポトーシスからの保護に有望であることが示されており、パーキンソン病などの神経変性疾患の潜在的な治療薬となっています .

科学的研究の応用

CEP-1347 has a wide range of applications in scientific research:

Neuroprotection: It has been extensively studied for its ability to protect neurons from apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.

Cancer Research: This compound has shown efficacy in inhibiting the growth of glioma cells by targeting the MDM4 protein and activating the p53 pathway.

Hearing Loss: Studies have demonstrated that this compound can attenuate noise-induced hearing loss by protecting auditory hair cells and neurons.

Parkinson’s Disease: In animal models, this compound has been shown to protect dopamine neurons in the substantia nigra, the brain region affected by Parkinson’s disease.

作用機序

CEP-1347は、主にJNK経路を阻害することによって効果を発揮します。この経路は、細胞ストレス応答の重要な要素であり、アポトーシスの誘導に関与しています。JNKの活性化を阻害することで、this compoundは、神経細胞死につながる下流のシグナル伝達イベントを防ぎます。 さらに、this compoundはMDM4タンパク質を標的にし、p53経路の活性化につながり、神経保護と抗癌効果にさらに貢献しています .

類似化合物の比較

類似化合物

K252a: this compoundが誘導される親化合物です。JNK経路を阻害しますが、特異性と効力は低いです。

SP600125: 別のJNK阻害剤ですが、this compoundの神経保護作用はありません。

This compoundの独自性

This compoundは、JNK経路を阻害する高い特異性と効力により、独自性があります。神経細胞をアポトーシスから保護する能力と、癌研究における有効性は、他の類似化合物とは異なります。 さらに、JNKとp53経路に対する二重作用により、より幅広い治療の可能性を提供します .

生化学分析

Biochemical Properties

CEP-1347 is an orally active molecule that acts as a selective and potent inhibitor of the stress-activated protein kinase pathway . This intracellular signaling pathway is an essential component of the stress response leading to neuronal death . The compound interacts with Mitogen-activated protein kinase 12 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In ER-positive breast cancer cells, it blocks cell cycle progression in G2 and early M phase, and induces apoptosis . In neurons, it promotes survival even in the absence of trophic support .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the stress-activated protein kinase pathway . It is a selective and potent inhibitor of this pathway, which is an essential component of the stress response leading to neuronal death . In-vitro cell culture systems and in-vivo mouse and non-human primate models of Parkinson’s disease have shown that this compound protects dopamine neurons in the substantia nigra, the area of the brain affected by Parkinson’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cells. For instance, in HIV-infected patients, this compound was administered twice daily and it resulted in significant changes in the pharmacokinetics of other drugs . Furthermore, neurons that have been NGF-deprived long-term but have been kept alive by caspase inhibitors can be rescued metabolically by this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a 10-day systemic administration of this compound at a dose that was less than 1/10 the mouse equivalent of the dose safely given to humans for 2 years was sufficient to effectively reduce tumor-initiating cancer stem cells within established tumors in mice .

Metabolic Pathways

This compound is involved in the stress-activated protein kinase pathway . It acts as a selective and potent inhibitor of this pathway, which is an essential component of the stress response leading to neuronal death .

準備方法

合成経路と反応条件

CEP-1347は、インドロカルバゾールK252aから誘導されます。合成には、インドロカルバゾールコアの形成と、生物学的活性を高める官能基を導入する後続の修飾を含むいくつかのステップが含まれます。主要なステップには通常、以下が含まれます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、高収率反応、効率的な精製技術、および化合物の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

CEP-1347は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。

還元: 還元反応は、官能基を修飾することができ、化合物の生物学的活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾されたthis compoundの様々な誘導体が含まれており、異なる生物学的活性を示す可能性があります .

科学研究アプリケーション

This compoundは、科学研究において幅広い用途があります。

類似化合物との比較

Similar Compounds

K252a: The parent compound from which CEP-1347 is derived. It also inhibits the JNK pathway but with less specificity and potency.

SP600125: Another JNK inhibitor, but it lacks the neuroprotective properties of this compound.

Uniqueness of this compound

This compound is unique due to its high specificity and potency in inhibiting the JNK pathway. Its ability to protect neurons from apoptosis and its efficacy in cancer research distinguish it from other similar compounds. Additionally, its dual action on the JNK and p53 pathways provides a broader therapeutic potential .

特性

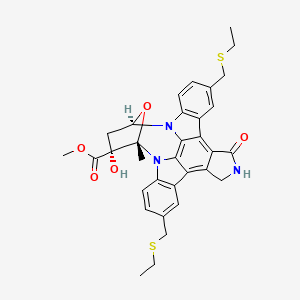

IUPAC Name |

methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLRESZJCKCTC-KMYQRJGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156177-65-0 | |

| Record name | 3,9-Bis((ethylthio)methyl)-K-252a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-1347 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CEP-1347?

A1: this compound acts as a potent and selective inhibitor of the mixed lineage kinase (MLK) family of kinases. [, , ] MLKs are upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including stress response, apoptosis (programmed cell death), and inflammation. [, , ]

Q2: How does this compound affect the JNK signaling pathway?

A2: By inhibiting MLKs, this compound effectively blocks the activation of the JNK signaling pathway. [, , ] This inhibition disrupts the downstream cascade of events that would normally lead to the activation of c-Jun, a transcription factor involved in regulating gene expression related to apoptosis and inflammation. [, , , ]

Q3: What are the downstream effects of this compound's inhibition of the JNK pathway?

A3: Inhibition of the JNK pathway by this compound leads to several downstream effects:

- Reduced apoptosis: this compound prevents the activation of caspases, enzymes responsible for executing apoptosis, thereby promoting cell survival in various models of neuronal death. [, , ]

- Preservation of neuronal function: In several studies, this compound not only protected neurons from death but also helped maintain their metabolic activity and trophic status, crucial for neuronal function. [, , ]

- Modulation of inflammation: In glial cells, particularly astrocytes, this compound has been shown to dampen inflammatory responses by decreasing the release of pro-inflammatory molecules like nitric oxide (NO), prostaglandins (PGs), and interleukin-6 (IL-6). []

Q4: Does this compound have any impact on MDM2, another negative regulator of p53?

A5: Interestingly, while this compound primarily targets MDM4, studies show that it can indirectly influence MDM2. Blocking this compound-induced MDM2 overexpression, achieved through genetic knockdown, enhanced its effects on the p53 pathway and cell growth inhibition. [] Furthermore, using a small molecule MDM2 inhibitor that disrupts the MDM2-p53 interaction, while preserving its ability to inhibit MDM4 expression, synergistically enhanced the p53-activating and growth-inhibitory effects of this compound. [] This highlights a complex interplay between these regulatory molecules and suggests potential for combination therapies.

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C28H37N3O7S2, and its molecular weight is 591.74 g/mol. [, ]

Q6: Does this compound possess any intrinsic catalytic properties?

A7: this compound is not known to possess intrinsic catalytic properties. It primarily functions as a kinase inhibitor, specifically targeting the MLK family. [, , ] Its mode of action involves competing with ATP for binding to the catalytic site of MLKs, thereby preventing their activation and subsequent phosphorylation of downstream targets. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。